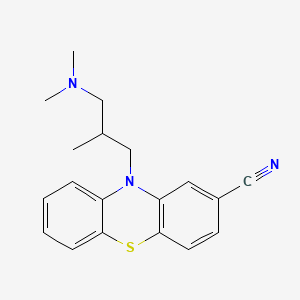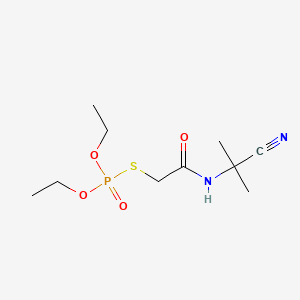
cortistatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortistatin-A is a steroidal alkaloid first isolated from the marine sponge Corticium simplex in 2006 . It is known for its potent anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of cancer and other diseases characterized by abnormal blood vessel growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cortistatin-A is complex and involves multiple steps. One of the first total syntheses was reported by Baran and colleagues, which required 16 to 30 steps with an overall yield ranging from 0.012% to 2% . The synthesis involves the construction of key building blocks, such as the heavily substituted A-ring starting from D-glucose and the DE-ring junction employing a Hajos–Parrish ketone as a chiral pool .
Industrial Production Methods: Due to the complexity and low yield of the synthetic routes, industrial production of Cortistatin-A is challenging. Efforts have been made to design simpler and more efficient synthetic routes. For example, a campaign was initiated to design simple, more easily prepared inhibitors based on a steroid scaffold, resulting in an eight-step synthesis with a 33% overall yield .
Chemical Reactions Analysis
Types of Reactions: Cortistatin-A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cortistatin-A can lead to the formation of cortistatinone, a key intermediate in its synthesis .
Scientific Research Applications
Cortistatin-A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Cortistatin-A exerts its effects primarily by inhibiting cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), which are part of the mediator complex involved in gene transcription . By inhibiting these kinases, Cortistatin-A can disrupt the proliferation of cancer cells and reduce inflammation. Additionally, it has been shown to bind to the Tat protein in HIV-infected cells, suppressing viral replication .
Comparison with Similar Compounds
- Cortistatin-J
- Cortistatin-K
- Cortistatin-L
Properties
CAS No. |
882976-95-6 |
|---|---|
Molecular Formula |
C30H36N2O3 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(1S,2R,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |
InChI |
InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3/t22-,24+,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
KSGZCKSNTAJOJS-DZBMUNJRSA-N |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Isomeric SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Canonical SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Appearance |
Solid powder |
| 882976-95-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-epi-cortistatin A cortistatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)







